molecular formula C14H12N2O3 B14272263 Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate CAS No. 136429-63-5

Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate

Cat. No.: B14272263
CAS No.: 136429-63-5
M. Wt: 256.26 g/mol
InChI Key: SLCLHOZSKYKZLF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole ring system, a cyano group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction can be carried out using ethyl cyanoacetate and 3-hydroxyindole in the presence of a base such as sodium ethoxide . The reaction is typically performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxoindole derivatives.

    Reduction: Formation of ethyl 2-amino-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate.

    Substitution: Formation of amides or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate involves its interaction with various molecular targets. The indole ring system can interact with enzymes and receptors, modulating their activity. The cyano and ester groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate is unique due to the presence of the hydroxyl group on the indole ring, which can participate in additional hydrogen bonding and interactions. This feature can enhance its biological activity and make it a valuable compound for various applications.

Properties

CAS No.

136429-63-5

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 2-cyano-3-(3-hydroxy-1H-indol-2-yl)prop-2-enoate

InChI

InChI=1S/C14H12N2O3/c1-2-19-14(18)9(8-15)7-12-13(17)10-5-3-4-6-11(10)16-12/h3-7,16-17H,2H2,1H3

InChI Key

SLCLHOZSKYKZLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C2=CC=CC=C2N1)O)C#N

Origin of Product

United States

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